molecular formula C11H16BrN3 B3037245 3-Bromo-4-(4-methylpiperazin-1-yl)aniline CAS No. 477846-55-2

3-Bromo-4-(4-methylpiperazin-1-yl)aniline

Cat. No. B3037245
CAS RN: 477846-55-2
M. Wt: 270.17 g/mol
InChI Key: PLGCTJOLWURQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Bromo-4-(4-methylpiperazin-1-yl)aniline is a chemical entity that has been explored for its potential use in medicinal chemistry. It is structurally related to compounds that have shown broad-spectrum antiproliferative activities against cancer cell lines. The presence of the 4-methylpiperazin-1-yl group is significant as it is a moiety commonly found in molecules with biological activity, particularly as anticancer agents .

Synthesis Analysis

The synthesis of related compounds, such as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, provides insight into the synthetic routes that could be applied to 3-Bromo-4-(4-methylpiperazin-1-yl)aniline. The synthesis involves bromination of a starting material followed by amination. Optimized conditions for such reactions include the use of bromosuccinimide as a brominating agent and benzoyl peroxide as an initiator. The reaction conditions are carefully controlled with respect to material ratios, temperature, and time to achieve high yields .

Molecular Structure Analysis

While the specific molecular structure analysis of 3-Bromo-4-(4-methylpiperazin-1-yl)aniline is not provided, the structural features of related compounds suggest that the molecule would exhibit significant interactions with biological targets. The presence of a bromine atom and a 4-methylpiperazin-1-yl group could potentially influence the binding affinity and selectivity towards certain oncogenic kinases, as seen in similar compounds .

Chemical Reactions Analysis

The chemical reactivity of 3-Bromo-4-(4-methylpiperazin-1-yl)aniline can be inferred from related compounds. The bromine atom in the molecule is a reactive site that could undergo further chemical transformations, such as coupling reactions, which are often used in the synthesis of more complex molecules. The piperazine ring could also engage in reactions typical for secondary amines, such as alkylation or acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-(4-methylpiperazin-1-yl)aniline would likely include a solid state at room temperature, given the related structures. The compound's solubility, melting point, and stability would be influenced by the presence of the bromine atom and the piperazine ring. These properties are crucial for the compound's handling and application in further chemical reactions or biological assays .

Scientific Research Applications

Synthesis of Derivatives

3-Bromo-4-(4-methylpiperazin-1-yl)aniline has been used as a precursor in the synthesis of various chemical derivatives. For instance, it played a role in the synthesis of pyridine-carbonitriles, which were obtained through nucleophilic substitution reactions involving 1-methylpiperazine and brominated analogues (Mishriky & Moustafa, 2013). Similarly, this compound was used to synthesize compartmental dinucleating ligands, aiming to model the active site of type 3 copper proteins. These ligands further contributed to studying the influence of a thioether group near the metal site on catecholase activity (Merkel et al., 2005).

Kinase Inhibition

In the medical field, derivatives of this compound have been instrumental in synthesizing kinase inhibitors like Nintedanib and Hesperadin, showcasing potential in cancer treatment. This synthesis involved an Eschenmoser coupling reaction, indicating the compound's utility in developing therapeutic agents (Marek et al., 2021).

Spectroscopic Studies and Molecular Insights

Spectroscopic Analysis

The compound has also been the subject of spectroscopic studies, such as the investigation of 2-bromo-4-methyl aniline, a structurally similar compound. These studies utilized techniques like FTIR and FTRaman spectroscopy, contributing to understanding the vibrational frequencies and molecular geometry of related compounds. The influence of substituents like bromine and methyl groups on benzene's geometry and vibrations was a key focus (Ramalingam et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-4-(4-methylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGCTJOLWURQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101253295
Record name 3-Bromo-4-(4-methyl-1-piperazinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(4-methylpiperazin-1-yl)aniline

CAS RN

477846-55-2
Record name 3-Bromo-4-(4-methyl-1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477846-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(4-methyl-1-piperazinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101253295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(4-methylpiperazin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.